2,3-Dibromo-tert-butyl-p-benzoquinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25762-86-1 |
|---|---|
Molecular Formula |
C10H10Br2O2 |
Molecular Weight |
321.99 g/mol |
IUPAC Name |
2,3-dibromo-5-tert-butylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10Br2O2/c1-10(2,3)5-4-6(13)7(11)8(12)9(5)14/h4H,1-3H3 |
InChI Key |
HCBKPGGQJQJYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(=C(C1=O)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dibromo Tert Butyl P Benzoquinone
Direct Halogenation Strategies
Direct halogenation would begin with a tert-butyl-p-benzoquinone precursor, aiming to add bromine atoms across the double bonds or via a substitution reaction.
Regioselective Bromination of tert-Butyl-p-benzoquinone Precursors
The primary challenge in this approach is achieving the desired regioselectivity. The tert-butyl group, being bulky and electron-donating, significantly influences the reactivity of the quinone ring. Electrophilic addition or substitution reactions would need to overcome both steric hindrance and the electronic effects of the carbonyl groups to favor bromination at the 2 and 3 positions. Standard brominating agents (e.g., Br₂ in a suitable solvent like acetic acid or carbon tetrachloride) would likely lead to a mixture of products, including monobrominated and other dibrominated isomers (e.g., 2,5- or 2,6-dibromo derivatives). No specific catalysts or conditions have been reported to selectively direct bromination to the desired positions on this substrate.
Optimization of Reaction Conditions for Dibromination
Without established reaction protocols, any discussion of optimization remains speculative. Hypothetically, optimization would involve screening various parameters to favor the 2,3-dibromo isomer.
Table 1: Theoretical Parameters for Optimization of Dibromination
| Parameter | Variable | Desired Outcome |
| Brominating Agent | Br₂, NBS, etc. | Maximize yield of dibrominated product |
| Catalyst | Lewis acids, radical initiators | Enhance regioselectivity for 2,3-positions |
| Solvent | Polar vs. Nonpolar | Influence reaction pathway and selectivity |
| Temperature | -20°C to 80°C | Control reaction rate and minimize side products |
| Reaction Time | Minutes to hours | Ensure complete reaction without degradation |
This table is illustrative of a general chemical optimization process and is not based on experimental data for the target compound.
Oxidative Bromination Approaches
An alternative strategy involves the simultaneous or sequential oxidation and bromination of a hydroquinone (B1673460) precursor.
Synthesis from Substituted Hydroquinones
The synthesis could start from 2-tert-butylhydroquinone. This compound is readily prepared by the Friedel-Crafts alkylation of hydroquinone. google.commdpi.org The subsequent step would be an electrophilic aromatic substitution to introduce two bromine atoms. The hydroxyl groups are strongly activating and ortho-, para-directing. Therefore, bromination of 2-tert-butylhydroquinone would be expected to yield 3,6-dibromo-2-tert-butylhydroquinone or 3,5-dibromo-2-tert-butylhydroquinone rather than the required 2,3-dibromo precursor. Subsequent oxidation of this intermediate would then yield the corresponding benzoquinone. However, no literature confirms a viable route to the necessary 2,3-dibromo-5-tert-butylhydroquinone intermediate.
Development of Novel Oxidant-Mediated Bromination Systems
One-pot oxidative bromination systems, potentially using a combination of an oxidant (like H₂O₂ or ceric ammonium (B1175870) nitrate) and a bromine source (like NaBr), could offer a more direct route. nih.gov The development of such a system would require significant research to control the regioselectivity. The goal would be to find a catalytic system that directs bromination to the desired positions during the formation of the quinone ring. Currently, no such systems have been reported for this specific transformation.
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of 2,3-Dibromo-tert-butyl-p-benzoquinone is contingent on the development of a viable synthetic route. Should a method be established, green chemistry considerations would include:
Use of Safer Solvents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives such as ethanol, water, or supercritical CO₂.
Catalytic Reagents: Employing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste.
Atom Economy: Designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Solvent-Free and Catalytic Synthetic Routes
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. In the context of synthesizing this compound, both the initial oxidation of 2-tert-butylphenol (B146161) and the subsequent bromination of tert-butyl-p-benzoquinone can be approached from a green chemistry perspective, focusing on catalytic and solvent-free methods.
Catalytic Oxidation of 2-tert-butylphenol:
The oxidation of phenols to quinones can be achieved using various catalytic systems, which are often more sustainable than stoichiometric oxidants. For instance, titanium superoxide (B77818) has been utilized as a catalyst for the selective oxidation of phenols to p-quinones using aqueous hydrogen peroxide as the oxidant. chemicalbook.com Copper-based catalysts have also been investigated for the aerobic oxidation of phenols. rsc.orgrsc.org The use of molecular oxygen from the air as the terminal oxidant in the presence of a suitable catalyst represents a highly attractive green method. For example, the oxidation of 2,6-di-tert-butylphenol (B90309) has been accomplished using Lewis acids as catalysts in the presence of molecular oxygen. lookchem.com While not directly applied to 2-tert-butylphenol for the synthesis of the precursor to our target molecule, these catalytic approaches offer a promising avenue for a more sustainable synthesis.
| Catalyst System | Oxidant | Substrate Example | Product Type |
| Titanium superoxide | aq. H2O2 | 2-tert-butylphenol | p-Quinone chemicalbook.com |
| Copper(II) acetate | Air/O2 | Phenols | o-Quinones rsc.org |
| Lewis Acids (e.g., FeCl3) | O2 | 2,6-di-tert-butylphenol | Diphenoquinone lookchem.com |
| Methyltrioxorhenium(VII) | H2O2 | Alkyl-substituted phenols | p-Quinones acs.orgacs.org |
Solvent-Free Bromination:
The bromination step, traditionally carried out in organic solvents, can also be adapted to solvent-free conditions, significantly reducing the environmental impact of the process. Mechanical milling, for instance, has been successfully employed for the solvent-free bromination of various organic compounds, including phenols and alkenes, using sodium bromide and oxone. rsc.orgdntb.gov.uausc.gal Another approach involves the use of quaternary ammonium tribromides as brominating agents under thermal or microwave conditions without the need for a solvent. acgpubs.orgresearchgate.net These solvent-free methods are not only environmentally friendly but can also lead to faster reaction times and improved yields.
A study on the Rh-catalyzed bromination of 1,4-benzoquinones using N,N-dibromo-5,5-dimethylhydantoin (DBH) as the bromine source provides a catalytic route to halogenated quinones. acs.org This method offers a mild and general approach for the direct C-H bromination of the quinone ring. acs.org
Reactivity and Mechanistic Investigations of 2,3 Dibromo Tert Butyl P Benzoquinone
Redox Chemistry and Electron Transfer Processes
Electrochemical Reduction Pathways
No studies detailing the electrochemical reduction pathways of 2,3-Dibromo-tert-butyl-p-benzoquinone were found. Research on the specific reduction potentials, the stability of resulting radical anions or dianions, and the influence of the bromo and tert-butyl substituents on the electron transfer steps for this particular molecule is not available in the reviewed literature.
Oxidative Transformations and Radical Intermediates
Information regarding the oxidative transformations of this compound is not documented in available scientific literature. Consequently, there are no findings on the generation and characterization of radical intermediates that would form under oxidative conditions for this compound.
Cycloaddition Reactions
Diels-Alder Reactions with Dienophiles
There are no published examples of this compound participating as a dienophile in Diels-Alder reactions. The reactivity of its carbon-carbon double bond towards dienes, including reaction kinetics, yields, and the stereoselectivity of potential cycloadducts, has not been reported.
[2+2] and [3+2] Photocycloadditions
The photochemical reactivity of this compound in the context of [2+2] and [3+2] cycloaddition reactions has not been investigated. There is no available data on its behavior when irradiated in the presence of alkenes, alkynes, or other substrates suitable for these types of photocycloadditions.
Photochemical Reactivity
Photoinduced Electron Transfer Processes
Specific studies on photoinduced electron transfer processes involving this compound are absent from the scientific literature. Details regarding its excited state properties, its ability to act as a photooxidant or photoreductant, and the dynamics of electron transfer to or from donor/acceptor molecules have not been documented.
Photorearrangement and Photocyclization Studies
Specific studies detailing the photorearrangement and photocyclization of this compound are not extensively documented in the reviewed scientific literature. However, the photochemical behavior of this compound can be inferred from studies on similarly substituted p-benzoquinones. The photochemistry of quinones is rich and varied, often involving the triplet excited state which can undergo a range of reactions.
For instance, the photorearrangement of alkyl-substituted p-benzoquinones in alcoholic solutions has been observed to yield hydroquinone (B1673460) adducts. acs.org The photolysis of 2,5-di-tert-butyl-p-benzoquinone in ethanol, for example, results in the formation of a 1:1 adduct, identified as a hindered phenolic system. acs.org This suggests that upon irradiation, this compound could potentially react with solvent molecules.
Furthermore, the photochemistry of halogenated p-benzoquinones has been investigated. Studies on chloro-substituted p-benzoquinones in aqueous or mixed aqueous-acetonitrile solutions show that irradiation leads to the formation of corresponding hydroquinones and hydroxy-benzoquinones. nih.gov The process involves the triplet state of the quinone reacting with water to form a photohydrate, which then rearranges. nih.gov Given these precedents, it is plausible that this compound would exhibit similar reactivity, leading to hydroquinone and potentially hydroxylated products upon irradiation in appropriate solvents.
Photocyclization reactions are also a known pathway for p-benzoquinones, often proceeding via a p-quinone methide intermediate, which can then react with species like propargylic alcohols or amines to form fused ring systems. researchgate.net While specific examples for the title compound are unavailable, its general structure allows for the possibility of such intramolecular or intermolecular cyclization reactions under photochemical conditions.
Electrochemistry and Redox Cycling Properties
The electrochemical behavior of quinones is central to their chemical and biological functions, primarily involving reversible one- or two-electron transfer processes. acs.org The redox properties of this compound are expected to be significantly influenced by its substituents: the two electron-withdrawing bromine atoms and the bulky, electron-donating tert-butyl group.
Cyclic voltammetry is the primary technique used to study the redox properties of quinones. In aprotic media, p-benzoquinones typically exhibit two distinct, reversible one-electron reduction waves, corresponding to the formation of the semiquinone radical anion (Q•−) and subsequently the hydroquinone dianion (Q2−). researchgate.net
The redox potentials at which these transfers occur are highly dependent on the nature of the substituents on the quinone ring.
Electron-withdrawing groups , such as halogens (Br, Cl), make the quinone ring more electron-deficient. This facilitates reduction, thereby shifting the redox potentials to more positive (less negative) values compared to the unsubstituted parent quinone. nih.govsciforum.net Theoretical studies on fluoro-p-benzoquinones have shown a clear trend where increasing fluorination leads to higher electron affinities and consequently more positive reduction potentials. researchgate.net
Electron-donating groups , such as alkyl groups (tert-butyl), increase the electron density of the quinone ring. This makes the reduction more difficult, resulting in a shift of the redox potentials to more negative values. nih.govsciforum.net
For this compound, these two opposing effects would be at play. The two bromo substituents would shift the potentials to more positive values, while the tert-butyl group would shift them to be more negative. The net effect on the redox potential would depend on the relative electronic contributions of these groups. Precise redox potential values for this compound are not available in the surveyed literature, and would require experimental determination through cyclic voltammetry.
Below is a table illustrating the effect of substituents on the first reduction potential (E1) of various p-benzoquinones in an ionic liquid, which demonstrates these general trends.
| Compound | E1 (V vs Fc+/Fc) | Substituent Effect |
| 1,4-Benzoquinone | -0.63 | Reference |
| 2,5-tert-Butyl-p-benzoquinone | -0.82 | Electron-donating |
| Phenylbenzoquinone | -0.70 | Electron-donating (net) |
| 3-Chlorophenylbenzoquinone | -0.55 | Electron-withdrawing |
| 3-Nitrophenylbenzoquinone | -0.54 | Strongly electron-withdrawing |
Data adapted from electrochemical measurements in [bmim][BF4] ionic liquid. sciforum.net Note: The specific compound this compound is not listed due to lack of available data.
The process can be described by the following steps:
First Electron Transfer: The quinone (Q) accepts a single electron to form a semiquinone radical anion (Q•−).
Q + e⁻ ⇌ Q•−
Second Electron Transfer: The semiquinone radical anion accepts a second electron to form the dianion (Q²⁻).
Q•− + e⁻ ⇌ Q²⁻
In aqueous or other protic solutions, these electron transfers are coupled with protonation steps. The mechanism becomes more complex, often described as a proton-coupled electron transfer (PCET) process, and the observed redox potentials become pH-dependent. srce.hrresearchgate.net The semiquinone radical can exist in its protonated neutral form (QH•), and the dianion is protonated to form the hydroquinone (H₂Q).
The stability and reactivity of the intermediate semiquinone radical are influenced by the substituents. The tert-butyl group can provide steric hindrance, potentially protecting the radical from dimerization or other side reactions, while the bromo groups modify the electronic distribution and spin density within the radical. These structural features are crucial for the stability of the redox cycle and are essential for applications where repeated cycling between the oxidized and reduced states is required. ethz.ch
Derivatization and Functionalization Strategies for 2,3 Dibromo Tert Butyl P Benzoquinone
Synthesis of Substituted Quinone Derivatives
The introduction of diverse functional groups onto the 2,3-dibromo-tert-butyl-p-benzoquinone scaffold is a primary strategy for modifying its chemical and physical characteristics. This can be achieved through nucleophilic substitution reactions where the bromine atoms are displaced by various nucleophiles.
The bromine atoms on the quinone ring are susceptible to nucleophilic attack, enabling the introduction of a variety of substituents.
Alkyl and Aryl Functionalization: The reaction of this compound with organometallic reagents, such as organolithium or Grignard reagents, can lead to the formation of C-C bonds and the introduction of alkyl or aryl groups. However, these reactions can sometimes be complicated by competing 1,2- and 1,4-addition to the carbonyl groups of the quinone. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, offer a more controlled method for arylation. For instance, the palladium-catalyzed direct C-H functionalization of benzoquinones allows for the introduction of aryl and heteroaryl groups. researchgate.net This method can be controlled to yield either mono- or di-substituted products and can even be performed in environmentally friendly solvents like water or acetone. researchgate.net
Heteroatom Functionalization: The introduction of heteroatoms like sulfur, nitrogen, and oxygen can significantly alter the electronic properties of the quinone.
Sulfur: Reactions with thiols (S-nucleophiles) readily displace the bromine atoms to form thioether derivatives. researchgate.net For example, the reaction of p-benzoquinone with alkanethiols can lead to mono-, di-, tri-, and even tetra-substituted alkylsulfanyl-p-benzoquinones through a sequential addition and in-situ oxidation process. researchgate.net
Nitrogen: Amines can react with this compound to yield amino-substituted quinones. lew.ronih.gov These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide formed. The resulting aminoquinones are of interest due to their potential biological activities and their role as intermediates in the synthesis of heterocyclic compounds.
Oxygen: Alkoxides and phenoxides can also displace the bromine atoms to form alkoxy and aryloxy derivatives, respectively. These reactions expand the range of functionalized quinones accessible from the dibromo precursor.
The following table summarizes some examples of functionalization reactions:
| Nucleophile | Reagent Example | Product Type |
| Thiol | Phenylthiol | Arylthio-substituted benzoquinone |
| Amine | Morpholine | Amino-substituted benzoquinone |
| Alkoxide | Sodium methoxide | Alkoxy-substituted benzoquinone |
The sequential or controlled substitution of the bromine atoms in this compound allows for the synthesis of poly-substituted benzoquinones with a defined substitution pattern. By carefully choosing the reaction conditions and the stoichiometry of the nucleophiles, it is possible to achieve mono- or di-substitution.
For instance, the reaction with one equivalent of a nucleophile can lead to the formation of a mono-substituted product, which can then be reacted with a different nucleophile to generate a hetero-di-substituted benzoquinone. This stepwise approach provides access to a wide array of complex quinone structures. Palladium-catalyzed methods have been particularly successful in the controlled functionalization of benzoquinones, allowing for the selective formation of mono- or di-substituted derivatives. researchgate.net The electronic nature of the substituents can influence the regioselectivity of subsequent functionalization steps. researchgate.net
Exploitation in Polymer and Oligomer Chemistry
The unique redox properties and structural features of this compound and its derivatives make them attractive building blocks for the synthesis of functional polymers and oligomers.
Quinone moieties can be incorporated into polymer backbones or as pendant groups to impart redox activity to the resulting materials. These redox-active polymers are of interest for applications in energy storage, catalysis, and sensor technology. The this compound can serve as a monomer in polymerization reactions, such as polycondensation or cross-coupling reactions, after suitable modification. The bulky tert-butyl group can enhance the solubility and processability of the resulting polymers. nih.gov The introduction of tert-butyl substituents has been shown to yield highly soluble and stable quinone dimers and trimers. nih.gov
Derivatives of this compound can act as precursors for the synthesis of conjugated polymers. The bromine atoms provide reactive sites for cross-coupling reactions, such as Sonogashira, Suzuki, or Stille couplings, which are widely used for the synthesis of conjugated polymers. These reactions allow for the formation of π-conjugated systems incorporating the quinone unit. The electronic properties of the resulting polymers can be tuned by the choice of the co-monomer and the specific structure of the quinone derivative. Such polymers are investigated for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Supramolecular Assembly and Non-Covalent Interactions
The planar structure and the presence of carbonyl groups in this compound and its derivatives facilitate their participation in supramolecular assembly through various non-covalent interactions. These interactions include hydrogen bonding, π-π stacking, and halogen bonding.
The ability to form well-defined supramolecular structures is crucial for applications in crystal engineering, molecular recognition, and the development of functional materials. For example, the introduction of hydrogen bond donors or acceptors through derivatization can direct the self-assembly of these molecules into specific architectures. The study of S,O-substituted p-benzoquinones has been a subject of interest in the context of supramolecular systems. researchgate.net The crystal structures of derivatized benzoquinones often reveal intricate networks of intermolecular interactions that govern their solid-state packing.
Self-Assembly of Quinone-Based Architectures
There is currently no available research literature detailing the use of this compound as a building block for the self-assembly of quinone-based architectures.
Host-Guest Chemistry Applications
There is currently no available research literature describing the application of this compound or its derivatives in host-guest chemistry.
Theoretical and Computational Studies on 2,3 Dibromo Tert Butyl P Benzoquinone
Electronic Structure Calculations
The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods allow for a detailed analysis of electron distribution and energy levels.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For 2,3-Dibromo-tert-butyl-p-benzoquinone, the bulky tert-butyl group and the electron-withdrawing bromine atoms would significantly influence the energies of these frontier orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Energies for Substituted p-Benzoquinones
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| p-Benzoquinone | -7.9 | -2.6 | 5.3 |
| Chloro-p-benzoquinone | -8.1 | -3.0 | 5.1 |
| This compound | Data not available | Data not available | Data not available |
This table is illustrative. Actual values require specific DFT calculations.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
For any proposed reaction involving this compound, computational methods can be used to identify the transition state structures. The transition state represents the highest energy point along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation barrier (activation energy) for the reaction can be determined. A lower activation barrier corresponds to a faster reaction rate. These calculations are crucial for understanding the feasibility of a particular reaction pathway.
Computational analysis allows for the exploration of various possible reaction pathways. For instance, in a nucleophilic addition reaction, the nucleophile could attack different positions on the benzoquinone ring. By calculating the energies of the intermediates and transition states for each potential pathway, the most favorable reaction mechanism can be identified. This analysis provides a detailed, step-by-step description of how reactants are converted into products. Kinetic studies can also be informed by these computational results, as the calculated activation barriers can be used in conjunction with transition state theory to estimate reaction rate constants.
Prediction of Reactivity and Selectivity
A primary goal of theoretical and computational studies is to predict how a molecule will behave in a chemical reaction.
For this compound, computational models can predict its reactivity towards various reagents. The electron-withdrawing nature of the two bromine atoms and the two carbonyl groups would make the quinone ring electrophilic and susceptible to nucleophilic attack. The bulky tert-butyl group, on the other hand, would introduce steric hindrance, potentially influencing the regioselectivity of such reactions. By analyzing the distribution of electron density and the shapes of the molecular orbitals, predictions can be made about which sites on the molecule are most likely to react. For example, the locations of the LUMO can indicate the most probable sites for nucleophilic attack. This predictive capability is invaluable for designing new synthetic routes and understanding the chemical behavior of complex molecules. Theoretical studies on other substituted p-benzoquinones have shown that the nature and position of substituents significantly influence their reactivity with nucleophiles. smu.edu
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that provides significant insights into the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these frontier orbitals are paramount in determining the feasibility and outcome of a chemical reaction.
For an electrophilic molecule like this compound, the LUMO is of particular importance as it represents the site susceptible to nucleophilic attack. Conversely, the HOMO energy is indicative of its ability to donate electrons in a reaction. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to chemical transformations.
To illustrate the application of FMO theory, the following table presents hypothetical, yet representative, energy values for a substituted p-benzoquinone, calculated using Density Functional Theory (DFT), a common computational method.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.50 |
| LUMO | -3.20 |
| HOMO-LUMO Gap (ΔE) | 4.30 |
This table is illustrative and does not represent experimentally or computationally verified data for this compound.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. These descriptors are calculated using the energies of the frontier molecular orbitals and provide a quantitative basis for predicting chemical behavior.
Based on the HOMO and LUMO energies, several key reactivity descriptors can be determined:
Ionization Potential (I): Approximated as the negative of the HOMO energy (I ≈ -EHOMO), it represents the energy required to remove an electron from the molecule.
Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -ELUMO), it indicates the energy released when an electron is added to the molecule.
Electronegativity (χ): Defined as the negative of the chemical potential (μ), it measures the tendency of a molecule to attract electrons. It is calculated as the average of the ionization potential and electron affinity: χ = (I + A) / 2.
Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as: η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), it indicates the polarizability of a molecule. Softer molecules are generally more reactive.
Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. It is a valuable descriptor for predicting the electrophilic nature of a compound and is calculated using the chemical potential and hardness: ω = μ2 / 2η = χ2 / 2η.
These descriptors provide a powerful toolkit for rationalizing and predicting the reactivity of this compound. For instance, a high electrophilicity index would confirm its susceptibility to react with nucleophiles. The values of chemical hardness and softness would offer insights into its stability and polarizability.
The following interactive table showcases hypothetical values for these quantum chemical descriptors, demonstrating how they would be presented for a compound like this compound.
| Quantum Chemical Descriptor | Symbol | Value |
|---|---|---|
| Electronegativity (eV) | χ | 5.35 |
| Chemical Hardness (eV) | η | 2.15 |
| Chemical Softness (eV-1) | S | 0.47 |
| Electrophilicity Index | ω | 6.65 |
This table is illustrative and does not represent experimentally or computationally verified data for this compound.
Applications in Catalysis and Advanced Organic Synthesis
Role as an Oxidizing Agent in Chemical Transformations
Quinones are a well-established class of oxidizing agents in organic synthesis, valued for their ability to participate in electron and hydrogen atom transfer processes. Their oxidizing strength is highly tunable based on the electronic nature of their substituents. Halogen and cyano groups, for instance, typically increase the redox potential, making the quinone a stronger oxidant.
Dehydrogenation Reactions
Halogenated p-benzoquinones are potent reagents for dehydrogenation, a reaction that involves the removal of hydrogen from a molecule to introduce unsaturation, often leading to the formation of aromatic systems. A prominent example of a powerful quinone-based oxidant is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is widely used for the aromatization of hydroaromatic compounds and the dehydrogenation of alcohols and steroid ketones. wikipedia.orgorganic-chemistry.org The mechanism involves the transfer of a hydride ion from the substrate to the quinone, or a stepwise transfer of a proton and two electrons, to yield the more stable hydroquinone (B1673460).
Given its structure, featuring two electron-withdrawing bromine atoms, it is plausible that 2,3-Dibromo-tert-butyl-p-benzoquinone could function as an effective dehydrogenating agent, comparable to other halogenated quinones.
Oxidation of Specific Organic Substrates
Beyond dehydrogenation, quinones serve as oxidants in a variety of other transformations. They are frequently used as co-oxidants or mediators in metal-catalyzed reactions, such as the Wacker-Tsuji oxidation, where they reoxidize the active palladium catalyst. organic-chemistry.org The tert-butyl group on this compound may influence its solubility in organic solvents and could sterically direct its interactions with substrates, potentially offering unique selectivity in certain oxidation reactions.
Ligand Precursor in Organometallic Chemistry and Catalysis
The carbonyl oxygens of quinones possess lone pairs of electrons, making them excellent coordinating atoms (ligands) for metal centers. The resulting metal-quinone complexes are of significant interest due to their rich redox chemistry and potential catalytic applications.
Synthesis of Metal-Quinone Complexes
Quinones can coordinate to a metal in several oxidation states: as a neutral quinone (Q), a radical-anionic semiquinonate (SQ), or a dianionic catecholate (Cat). This "redox non-innocence" allows the ligand itself to act as an electron reservoir, participating directly in redox processes. mdpi.com The synthesis of such complexes often involves the direct reaction of a quinone with a low-valent metal precursor. For instance, the interaction of 3,6-di-tert-butyl-o-benzoquinone with metallic indium has been shown to produce a tris-o-semiquinolate indium derivative. rsc.org It is reasonable to expect that this compound could similarly be used to synthesize a range of novel metal complexes.
Catalytic Activity of Derived Complexes in Organic Reactions
Metal-quinone complexes have demonstrated catalytic activity in a variety of organic reactions. The ability of the quinone ligand to store and release electrons is crucial to their function. For example, zirconium complexes with redox-active ligands have been shown to catalyze the disproportionation of 1,2-diphenylhydrazine (B7769752) into aniline (B41778) and azobenzene (B91143) through ligand-based electron transfer, while the metal remains in a d0 state. mdpi.com Complexes derived from this compound could potentially exhibit unique catalytic properties, influenced by the electronic effects of the bromine substituents and the steric bulk of the tert-butyl group.
Mediator in Electron Transfer Catalysis
In electron transfer catalysis, a mediator facilitates the transfer of electrons between a substrate and a primary oxidant or an electrode. Quinones are effective mediators due to their ability to undergo reversible one- or two-electron reduction. Under visible-light irradiation, the oxidizing power of quinones like DDQ can be significantly enhanced. The excited state of the quinone is a much stronger oxidant and can initiate reactions by abstracting an electron from a suitable organic substrate, generating a radical cation and the semiquinone radical anion. semanticscholar.org This principle is used to generate C-C and C-X (where X is a heteroatom) bonds. The specific redox potential of this compound would determine its suitability as a mediator for specific electron transfer processes.
Photoredox Catalysis Applications
Quinone derivatives are recognized for their roles in photoredox catalysis, where their excited states can engage in single-electron transfer (SET) processes to initiate organic transformations. Upon absorption of visible light, the quinone is promoted to an excited state, becoming a more potent oxidant capable of accepting an electron from a suitable substrate.
One promising application for such a photocatalyst is in the synthesis of complex nitrogen-containing heterocycles. For instance, quinone-sensitized photocatalysis has been successfully employed in the synthesis of polysubstituted quinolines from 2-vinylarylimines. nih.gov In a proposed mechanism, the excited-state quinone photocatalyst induces a one-electron oxidation of the imine substrate, generating a radical cation that triggers a subsequent cyclization and aromatization cascade to form the quinoline (B57606) product. nih.gov While a different quinone was used in the reported studies, the principle highlights a potential role for this compound.
Table 1: Example of Quinone-Photocatalyzed Synthesis of Polysubstituted Quinolines
The following data is based on the visible-light-excited 9,10-phenanthrenequinone (PQ) catalyzed reaction and serves as an illustrative example of a potential application.*
| Entry | Substrate (2-Vinylarylimine) | Product (Quinoline) | Yield (%) |
| 1 | N,4-diphenyl-1-(p-tolyl)but-3-en-2-imine | 2,4-diphenyl-6-methylquinoline | 98 |
| 2 | N,4-diphenyl-1-(4-methoxyphenyl)but-3-en-2-imine | 2,4-diphenyl-6-methoxyquinoline | 95 |
| 3 | N,4-diphenyl-1-(4-chlorophenyl)but-3-en-2-imine | 2,4-diphenyl-6-chloroquinoline | 99 |
| 4 | N-phenyl-1-(p-tolyl)-4-(thiophen-2-yl)but-3-en-2-imine | 6-methyl-2-phenyl-4-(thiophen-2-yl)quinoline | 85 |
Electrocatalytic Transformations
In electrocatalysis, quinones often serve as efficient redox mediators, facilitating electron transfer between an electrode and a substrate. The electrochemical properties of a quinone, particularly its reduction potential, are paramount and can be precisely tuned by substituents on the quinone ring. nih.gov
The substituents on this compound would have distinct and predictable effects on its electrochemical behavior.
Bromo Groups : As strong electron-withdrawing groups, the two bromine atoms will significantly increase the standard reduction potential of the benzoquinone core. This effect is well-documented in other halogenated quinones like bromanil (B121756) (tetrabromo-1,4-benzoquinone) and chloranil (B122849) (tetrachloro-1,4-benzoquinone), which are known for their high potentials and stability as semiquinone radical anions. irb.hrrsc.org A higher reduction potential means the molecule is more easily reduced, making it an effective mediator for oxidizing substrates in an electrocatalytic cycle.
Tert-Butyl Group : This bulky, electron-donating group has a dual influence. Electronically, it slightly lowers the reduction potential. Physically, its steric bulk can enhance the solubility of the molecule in organic solvents and improve the stability of the corresponding radical anion and hydroquinone forms by preventing dimerization or degradation reactions.
This combination of properties makes this compound a candidate for use as a high-potential, stable redox mediator in electro-organic synthesis or in electrochemical systems like flow batteries. pte.hutandfonline.com The precise tuning of the redox potential through substitution is a key strategy in designing quinones for specific applications. nih.govresearchgate.net The relationship between substituents and redox potential has been studied computationally and experimentally, showing a clear correlation. rsc.orgacs.org
Table 2: Comparison of Experimental One-Electron Reduction Potentials of Substituted Benzoquinones
This table illustrates the effect of various substituents on the reduction potential of the p-benzoquinone core. The potential for this compound is not experimentally determined but is expected to be high due to di-bromo substitution.
| Compound | Substituents | E° (V vs. NHE in DMSO) |
| 1,4-Benzoquinone | None | -0.19 |
| 2-Methyl-1,4-benzoquinone | 2-CH₃ | -0.27 |
| 2,6-Di-tert-butyl-1,4-benzoquinone | 2,6-(t-Bu)₂ | -0.42 |
| 2-Chloro-1,4-benzoquinone | 2-Cl | -0.05 |
| 2,6-Dichloro-1,4-benzoquinone | 2,6-Cl₂ | +0.13 |
| Tetrachloro-1,4-benzoquinone (Chloranil) | 2,3,5,6-Cl₄ | +0.48 |
| Tetrabromo-1,4-benzoquinone (Bromanil) | 2,3,5,6-Br₄ | +0.48 |
| 2,3-Dicyano-1,4-benzoquinone | 2,3-(CN)₂ | +0.51 |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 2,3-Cl₂, 5,6-(CN)₂ | +0.97 |
Data compiled from computational and experimental studies. acs.org
Advanced Characterization Methodologies for 2,3 Dibromo Tert Butyl P Benzoquinone and Its Derivatives
Spectroscopic Techniques for Structural and Electronic Elucidation
Spectroscopy is a cornerstone in the characterization of quinone derivatives, offering non-destructive methods to probe molecular structure and electronic environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2,3-Dibromo-tert-butyl-p-benzoquinone in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each nucleus and their connectivity.
In a typical ¹H NMR spectrum of a substituted p-benzoquinone, the chemical shifts of the protons on the quinone ring are highly dependent on the nature and position of the substituents. auremn.org For this compound, the lone vinyl proton would exhibit a characteristic chemical shift in the aromatic region, influenced by the adjacent bromine and carbonyl groups. The tert-butyl group would present a sharp singlet in the upfield region, typically around 1.3 ppm, integrating to nine protons.
¹³C NMR spectroscopy provides further structural confirmation by revealing the chemical environment of each carbon atom. The spectrum would show distinct signals for the two carbonyl carbons (C=O), the four sp² carbons of the quinone ring (two bearing bromine atoms, one with a tert-butyl group, and one with a hydrogen), and the carbons of the tert-butyl group (one quaternary and three equivalent methyl carbons). The presence of electron-withdrawing bromine atoms would cause a downfield shift for the carbons to which they are attached.
Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish definitive assignments. ipb.pt HSQC correlates proton signals with the directly attached carbon atoms, while HMBC reveals longer-range couplings (typically over two to three bonds) between protons and carbons. researchgate.net For instance, an HMBC experiment would show a correlation between the tert-butyl protons and the quaternary carbon of the tert-butyl group, as well as the adjacent sp² carbon on the quinone ring, confirming the substitution pattern.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Key Correlations (HMBC) |
|---|---|---|---|
| ¹H | Vinyl-H | ~7.0 - 7.5 | Correlates with C=O and C-Br carbons |
| ¹H | -C(CH₃)₃ | ~1.3 - 1.5 | Correlates with quaternary C and ring C |
| ¹³C | C=O | ~180 - 185 | Correlates with Vinyl-H |
| ¹³C | C-Br | ~130 - 140 | Correlates with Vinyl-H |
| ¹³C | C-tBu | ~150 - 155 | Correlates with -C(CH₃)₃ protons |
| ¹³C | C-H | ~135 - 140 | Correlates with Vinyl-H and -C(CH₃)₃ protons |
| ¹³C | -C (CH₃)₃ | ~35 | Correlates with -C(CH₃)₃ protons |
| ¹³C | -C(C H₃)₃ | ~29 | Correlates with -C(CH₃)₃ protons |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the functional groups within the molecule. For this compound, these techniques are particularly useful for identifying the quinone core and the substituent groups.
The IR spectrum is dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. researchgate.net In p-benzoquinones, these typically appear in the region of 1650-1680 cm⁻¹. The exact frequency is sensitive to the electronic effects of the ring substituents. The electron-withdrawing bromine atoms and the electron-donating tert-butyl group will subtly influence the position of these bands. Other key absorptions include the C=C stretching of the quinone ring around 1600 cm⁻¹ and the characteristic C-H bending modes of the tert-butyl group. nih.gov
Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. mdpi.com While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often produce stronger signals. Therefore, the C=C and C-Br stretching vibrations can be more prominent and provide valuable structural information. The symmetric vibrations of the tert-butyl group are also typically strong in the Raman spectrum. researchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| C=O Stretch | 1650 - 1680 | Strong | Medium |
| C=C Stretch (Ring) | 1590 - 1620 | Medium | Strong |
| C-H Bend (tert-butyl) | 1365 - 1395 | Medium | Medium |
| C-Br Stretch | 500 - 650 | Medium-Strong | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The p-benzoquinone moiety is a well-defined chromophore, giving rise to characteristic absorption bands in the UV-Vis spectrum. nih.gov The analysis of these bands provides insight into the electronic structure of this compound.
Typically, p-benzoquinones exhibit two main absorption bands. researchgate.net The first is a strong band in the UV region (around 240-290 nm), which is attributed to a spin-allowed π → π* transition within the conjugated system of the quinone ring. The second is a weaker band at longer wavelengths in the visible or near-UV region (around 430-450 nm), corresponding to a spin-forbidden n → π* transition, involving the non-bonding electrons of the carbonyl oxygen atoms. acs.org
Substituents on the quinone ring can cause shifts in the position (λ_max) and intensity (molar absorptivity, ε) of these bands. Halogen substituents, such as bromine, generally cause a bathochromic (red) shift due to their inductive and resonance effects. acs.org The tert-butyl group, being an electron-donating group, can also influence the energy of the molecular orbitals and thus the absorption wavelengths. pte.hu
| Transition | Typical λ_max Range (nm) | Description | Expected Intensity |
|---|---|---|---|
| π → π | 240 - 290 | Electron excitation from a π bonding to a π antibonding orbital. | High (ε > 10,000 M⁻¹cm⁻¹) |
| n → π | 430 - 450 | Electron excitation from a non-bonding orbital on oxygen to a π antibonding orbital. | Low (ε < 1,000 M⁻¹cm⁻¹) |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. rsc.org For this compound, both standard MS and High-Resolution Mass Spectrometry (HRMS) are crucial for its definitive identification.
In an electron ionization (EI) mass spectrum, the molecule will generate a molecular ion (M⁺˙) peak. A key feature for this compound would be the isotopic pattern of the molecular ion peak, which will show a characteristic distribution due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This results in a distinctive M⁺˙, (M+2)⁺˙, and (M+4)⁺˙ peak pattern with an approximate intensity ratio of 1:2:1.
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₀Br₂O₂).
The fragmentation pattern provides further structural evidence. Common fragmentation pathways for substituted benzoquinones include the loss of substituents and the cleavage of the quinone ring. libretexts.org For this compound, expected fragmentations would include the loss of a methyl group (•CH₃) from the tert-butyl moiety to form a stable tertiary carbocation, the loss of a bromine atom (•Br), and the sequential loss of carbon monoxide (CO) molecules from the quinone ring. rsc.orglibretexts.org
| Ion | Formula | Description |
|---|---|---|
| [M]⁺˙ | [C₁₀H₁₀Br₂O₂]⁺˙ | Molecular ion (exhibits 1:2:1 isotopic pattern) |
| [M - CH₃]⁺ | [C₉H₇Br₂O₂]⁺ | Loss of a methyl radical from the tert-butyl group |
| [M - CO]⁺˙ | [C₉H₁₀Br₂O]⁺˙ | Loss of one carbon monoxide molecule |
| [M - 2CO]⁺˙ | [C₈H₁₀Br₂]⁺˙ | Loss of two carbon monoxide molecules |
| [M - Br]⁺ | [C₁₀H₁₀BrO₂]⁺ | Loss of a bromine radical |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide invaluable data on molecular connectivity and electronic properties, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is the gold standard for molecular structure determination. nih.govmdpi.com This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of all atoms can be determined.
For this compound, a single crystal X-ray analysis would provide unambiguous confirmation of its structure. It would yield precise measurements of bond lengths (e.g., C=O, C=C, C-C, C-Br) and bond angles, providing insight into the planarity of the quinone ring and any steric strain introduced by the bulky tert-butyl group and the adjacent bromine atom. researchgate.net
Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, identifying any significant intermolecular interactions such as halogen bonding (Br···O) or C-H···O hydrogen bonds, which can influence the compound's physical properties. The presence of the heavy bromine atoms is advantageous for X-ray analysis as they scatter X-rays strongly, which can simplify the process of solving the crystal structure. lifechemicals.com The absolute configuration of chiral derivatives can also be determined using this powerful technique. acs.orgacs.org
Powder X-ray Diffraction for Material Characterization
No specific Powder X-ray Diffraction (PXRD) data, such as diffractograms or crystallographic tables for this compound, could be located. This technique is crucial for determining the crystalline structure, phase purity, and material properties of a solid compound. A typical analysis would involve exposing a powdered sample to X-rays and measuring the diffraction pattern, which is unique to the material's crystal lattice.
Electrochemical Characterization Techniques
Detailed electrochemical data for this compound is not available in the reviewed literature. Electrochemical techniques are vital for understanding the redox behavior of quinone derivatives, which is fundamental to their chemical reactivity and potential applications.
Cyclic Voltammetry (CV)
Specific cyclic voltammograms and associated data tables (e.g., peak potentials, peak currents) for this compound were not found. Cyclic voltammetry is a potentiodynamic electrochemical measurement that provides information on the thermodynamics of redox processes and the kinetics of heterogeneous electron transfer reactions. For a substituted p-benzoquinone, CV would typically reveal the potentials at which the compound is oxidized and reduced.
Chronoamperometry and Spectroelectrochemistry
No research findings or data related to the chronoamperometric or spectroelectrochemical analysis of this compound could be identified. Chronoamperometry involves stepping the potential of an electrode and measuring the resulting current as a function of time, which can be used to determine diffusion coefficients. Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the electrochemical and optical properties of a substance, which is particularly useful for identifying intermediates in redox reactions.
Future Research Directions and Emerging Trends
Development of Next-Generation Synthetic Routes
While classical methods for the synthesis of substituted benzoquinones are well-established, the future of organic synthesis lies in the development of more efficient, selective, and sustainable routes. For 2,3-Dibromo-tert-butyl-p-benzoquinone, next-generation synthetic strategies are expected to focus on minimizing waste, reducing reaction steps, and enhancing atom economy.
Future research may explore catalytic C-H activation and functionalization of simpler tert-butyl-p-benzoquinone precursors. This approach would circumvent the need for pre-functionalized starting materials and stoichiometric halogenating agents, thereby streamlining the synthesis. Moreover, the application of flow chemistry and microreactor technology could offer precise control over reaction parameters, leading to higher yields and purity while minimizing safety hazards associated with handling reactive intermediates. Electrochemical synthesis also presents a green alternative, potentially allowing for the direct and controlled bromination of the quinone ring system. acs.org
Discovery of Unprecedented Reactivity Patterns
The electronic and steric environment of this compound, characterized by the electron-withdrawing bromo substituents and the bulky tert-butyl group, suggests the potential for novel reactivity. Future investigations will likely delve into uncovering these unprecedented reaction pathways. The reactivity of benzoquinones is significantly influenced by their substituents. nih.gov
Exploration of its behavior in pericyclic reactions, such as Diels-Alder cycloadditions, could lead to the synthesis of complex polycyclic structures that are otherwise difficult to access. Furthermore, the development of novel catalytic systems could unlock new modes of reactivity, such as asymmetric transformations, leading to the synthesis of chiral quinone derivatives with potential applications in stereoselective synthesis and materials science. The unique substitution may also influence its participation in multicomponent reactions, providing rapid access to molecular complexity from simple starting materials.
Integration into Novel Functional Materials and Devices
The inherent redox properties of the quinone core make this compound a promising building block for novel functional materials and devices. Future research is anticipated to focus on harnessing these properties for a range of applications. Quinones are known to be key components in the synthesis of biologically active compounds and can serve as precursors to conducting polymers. nih.govacs.org
In the realm of energy storage, this compound could be explored as a redox-active component in organic batteries, where the bromo and tert-butyl groups can be tuned to optimize redox potential and solubility. mdpi.com Its electron-accepting nature also makes it a candidate for use in organic electronics, potentially as a component in organic field-effect transistors (OFETs) or as a dopant in conducting polymers to modulate their electronic properties. Furthermore, the potential for this molecule to engage in halogen bonding could be exploited in the design of self-assembling materials and crystal engineering.
| Potential Application Area | Key Properties of this compound |
| Organic Batteries | Tunable redox potential due to bromo and tert-butyl groups. |
| Organic Electronics | Electron-accepting nature for use in OFETs and as a dopant. |
| Self-Assembling Materials | Potential for halogen bonding interactions. |
Advanced Computational Design and Predictive Modeling for Quinone Systems
The synergy between experimental and computational chemistry is a powerful engine for discovery. For this compound, advanced computational design and predictive modeling will play a crucial role in guiding future research. High-throughput computational screening is an effective tool to accelerate the discovery of active materials. mdpi.com Machine learning and statistical methods have also proven to be powerful for the in silico design of novel materials. nih.gov
Density functional theory (DFT) calculations can be employed to predict the electronic structure, redox potentials, and reactivity of this molecule, providing valuable insights to guide synthetic efforts and the design of new experiments. acs.org Machine learning models, trained on large datasets of quinone properties, could be used to predict the characteristics of derivatives of this compound, accelerating the discovery of new functional molecules. frontiersin.orgresearchgate.net This computational-experimental feedback loop will be instrumental in rationally designing next-generation quinone-based systems with tailored properties. nsf.gov
Exploration of Sustainable and Circular Economy Approaches in Quinone Chemistry
The principles of green chemistry and the circular economy are increasingly shaping the future of chemical research and industry. researchgate.netcam.ac.uk For this compound, this translates to a focus on developing sustainable synthetic methods and considering the entire lifecycle of the compound.
Future research will likely prioritize the use of renewable feedstocks and environmentally benign solvents and reagents. researchgate.net Biocatalysis, employing enzymes to carry out specific chemical transformations, could offer a highly selective and sustainable route to this and related quinones. acs.org Furthermore, designing for degradability and recyclability will be crucial. This could involve incorporating functional groups that facilitate decomposition into non-toxic products or developing methods to recover and reuse the quinone from spent materials. The integration of quinone chemistry with biomass valorization also presents an exciting avenue for creating a more sustainable chemical industry. acs.orgacs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-Dibromo-tert-butyl-p-benzoquinone, and how can purity be validated?
- Methodological Answer : Synthesis typically involves bromination of tert-butyl-substituted benzoquinones. For example, halogenation under controlled conditions (e.g., using N-bromosuccinimide in acetic acid at 0–5°C) can achieve regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and comparison to reference standards .
- Key Data :
| Step | Reagent/Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, AcOH, 0–5°C | 65–70 | >95 (HPLC) |
Q. Which spectroscopic techniques are most effective for characterizing 2,3-Dibromo-tert-butyl-p-benzoquinone?
- Methodological Answer :
- NMR : H and C NMR can confirm substitution patterns (e.g., tert-butyl protons at δ 1.3–1.5 ppm; quinone carbonyls at δ 180–190 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) using electrospray ionization (ESI) or electron impact (EI) verifies molecular ions (e.g., [M+H] at m/z 354.92).
- IR : Strong C=O stretches (~1650–1700 cm) and C-Br vibrations (~550–600 cm) are diagnostic .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For example:
- Store in amber vials at –20°C under inert gas (argon) to prevent oxidation.
- Monitor degradation via thin-layer chromatography (TLC) or HPLC over 30 days.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in tert-butyl-substituted benzoquinones?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution. The tert-butyl group’s steric bulk directs bromination to less hindered positions (e.g., 2,3 vs. 5,6). Experimental validation involves synthesizing intermediates and analyzing substituent effects via kinetic studies .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Reproducibility : Re-run experiments under identical conditions (solvent, temperature).
- Cross-Validation : Compare with structurally analogous compounds (e.g., 2,6-Di-tert-butyl-p-benzoquinone in ).
- Collaboration : Share raw data (e.g., via open repositories) to enable peer verification .
Q. What computational methods predict the redox behavior of 2,3-Dibromo-tert-butyl-p-benzoquinone in catalytic systems?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Measure reduction potentials in aprotic solvents (e.g., acetonitrile).
- DFT Modeling : Calculate HOMO/LUMO energies to correlate with experimental CV results.
- Example : A quinone’s electron-withdrawing bromine groups lower LUMO energy, enhancing redox activity .
Q. What are the challenges in scaling up synthesis for electrochemical applications without compromising yield?
- Methodological Answer :
- Optimize stoichiometry (e.g., bromine equivalents) to minimize side products.
- Use flow chemistry for controlled reaction kinetics and heat dissipation.
- Validate scalability via pilot batches (1–10 g) with rigorous HPLC monitoring .
Q. How can researchers balance open-data sharing with intellectual property concerns in early-stage studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
